molecular formula C10H11ClO4 B2678040 3-Chloro-5-ethoxy-4-methoxybenzoic acid CAS No. 90919-60-1

3-Chloro-5-ethoxy-4-methoxybenzoic acid

Cat. No.: B2678040
CAS No.: 90919-60-1
M. Wt: 230.64
InChI Key: WBAXVERGIUQKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-ethoxy-4-methoxybenzoic acid is a chemical compound with the molecular formula C10H11ClO4 . It has a molecular weight of 230.64 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a carboxylic acid group (-COOH), an ethoxy group (-OCH2CH3), a methoxy group (-OCH3), and a chlorine atom .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 230.64 and a molecular formula of C10H11ClO4 .

Safety and Hazards

3-Chloro-5-ethoxy-4-methoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, and protective measures such as wearing protective gloves, clothing, and eye/face protection should be taken .

Future Directions

As 3-Chloro-5-ethoxy-4-methoxybenzoic acid is a relatively unexplored compound, future research could focus on its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science. Given its structural similarity to compounds used in the synthesis of COX-2 inhibitors , it may have potential uses in the development of new pharmaceuticals.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXVERGIUQKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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